molecular formula C15H14N2O2S B13011013 2-(3-Benzylthioureido)benzoic acid

2-(3-Benzylthioureido)benzoic acid

Cat. No.: B13011013
M. Wt: 286.4 g/mol
InChI Key: IAGAUCCWZIGMHG-UHFFFAOYSA-N
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Description

2-(3-Benzylthioureido)benzoic acid is an organic compound with the molecular formula C15H14N2O2S. It belongs to the class of thioureas and is characterized by the presence of a benzylthioureido group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzylthioureido)benzoic acid typically involves the reaction of 3-benzylthiourea with 2-carboxybenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzylthioureido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Benzylthioureido)benzoic acid is unique due to the presence of the benzylthioureido group, which imparts distinct chemical and biological properties. The benzyl group enhances the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic regions of biological targets . This structural feature may contribute to its enhanced biological activity compared to similar compounds.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

2-(benzylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C15H14N2O2S/c18-14(19)12-8-4-5-9-13(12)17-15(20)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)(H2,16,17,20)

InChI Key

IAGAUCCWZIGMHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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